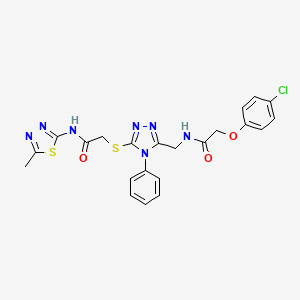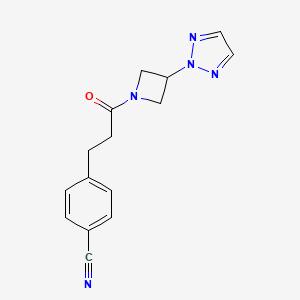
4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a complex compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
科学的研究の応用
Synthesis and Structural Analysis
1,2,4-Oxadiazoles Synthesis : Hemming et al. (2013) explored the synthesis of 1,2,4-oxadiazoles, an important class in medicinal chemistry, using a process where 1-azetines behave as thiocyanate equivalents. This process involves 1,2,4-triazoles, closely related to the triazole group in the compound of interest, showcasing its utility in synthesizing oxadiazoles (Hemming et al., 2013).
Benzocyclopropene and Aromatic Nitrile Oxides : Nitta et al. (1979) demonstrated cycloaddition reactions involving benzocyclopropene and aromatic nitrile oxides, which are structurally similar to the benzonitrile group in the queried compound. This research provides insights into the reactivity and potential applications in synthesizing cycloadducts (Nitta et al., 1979).
Novel 1,2,4-Triazol Derivatives : Al‐Azmi and Mahmoud (2020) synthesized novel 1,2,4-triazol derivatives, highlighting the versatility and applicability of triazol compounds in creating new chemical entities with potential uses in various fields (Al‐Azmi & Mahmoud, 2020).
Potential Therapeutic Applications
Synthesis of Indolyl Azetidinones : Kalsi et al. (1990) researched the synthesis of N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl) derivatives, indicating the therapeutic potential of azetidine-based compounds, which could be relevant to exploring the therapeutic applications of the compound (Kalsi et al., 1990).
Synthesis and Antimicrobial Activities : Schwan and Warkentin (1988) studied the synthesis and antimicrobial activities of Δ1-1,2,4-triazolines, showcasing the antimicrobial potential of compounds containing the 1,2,4-triazole structure. This suggests possible antimicrobial applications for the queried compound (Schwan & Warkentin, 1988).
特性
IUPAC Name |
4-[3-oxo-3-[3-(triazol-2-yl)azetidin-1-yl]propyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c16-9-13-3-1-12(2-4-13)5-6-15(21)19-10-14(11-19)20-17-7-8-18-20/h1-4,7-8,14H,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSVYYYWRUTABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B2641393.png)

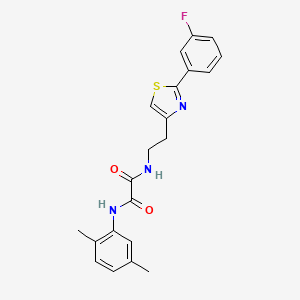

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2641399.png)
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2641404.png)
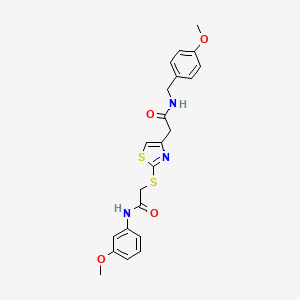
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641406.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2641407.png)
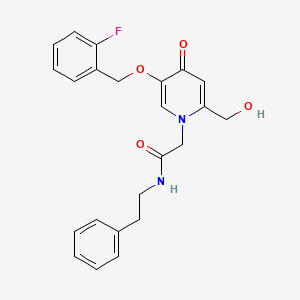
![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)
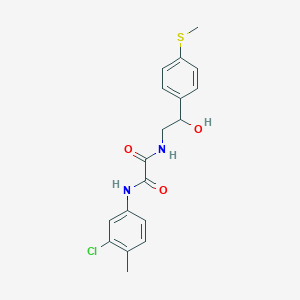
![1-[6-[2-(2-Ethoxyanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide](/img/structure/B2641412.png)
